Lexithromycin is a macrolide antibiotic derived from erythromycin, primarily used to treat bacterial infections. It belongs to the azalide subclass, which is characterized by the addition of a nitrogen atom in the lactone ring, enhancing its pharmacological properties. Lexithromycin exhibits broad-spectrum activity against various Gram-positive and some Gram-negative bacteria, making it a valuable therapeutic agent in clinical settings.
Lexithromycin is synthesized from erythromycin, which is naturally produced by the bacterium Saccharopolyspora erythraea. The transformation involves several chemical modifications that enhance its efficacy and bioavailability.
Lexithromycin is classified as:
The synthesis of lexithromycin typically involves the following steps:
Lexithromycin has a complex molecular structure characterized by a large lactone ring with various functional groups that contribute to its biological activity. The core structure can be represented as follows:
The molecular structure features:
Lexithromycin participates in several chemical reactions, primarily involving:
Technical details include specific conditions such as temperature control, pressure settings (up to 70 bar), and pH adjustments during synthesis .
Lexithromycin exerts its antibiotic effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking peptide bond formation during translation. This action effectively halts bacterial growth and replication.
The binding affinity of lexithromycin to the ribosomal subunit enhances its potency against susceptible bacteria. Its long half-life allows for extended dosing intervals, which is beneficial in clinical treatments .
Relevant data indicate that lexithromycin maintains efficacy over time when stored properly, making it suitable for pharmaceutical formulations .
Lexithromycin has several scientific uses:
Its effectiveness against resistant strains has made it a subject of interest in ongoing research aimed at developing new therapeutic strategies against bacterial infections .
Lexithromycin (Chemical Name: (9E)-9-{O-[(2-Methoxyethoxy)methyl]oxime}erythromycin; Molecular Formula: C41H76N2O15) features a 14-membered lactone core shared with erythromycin, modified at the C9 position by an N-substituted oxime side chain containing a 2-methoxyethoxy moiety [ [10]]. This side chain sterically hinders acid-catalyzed degradation of the lactone ring—a key limitation of unmodified erythromycin that causes gastrointestinal instability. The molecule has a molecular weight of 837.058 g/mol and exhibits lipophilicity (logP ≈ 2.8), facilitating efficient cellular membrane penetration and intracellular accumulation [ [3]].
Key Structural Features:
Table 1: Comparative Molecular Properties of Lexithromycin and Reference Macrolides
Property | Lexithromycin | Erythromycin | Azithromycin |
---|---|---|---|
Molecular Formula | C₄₁H₇₆N₂O₁₅ | C₃₇H₆₇NO₁₃ | C₃₈H₇₂N₂O₁₂ |
Molecular Weight (g/mol) | 837.058 | 733.93 | 748.98 |
Ring Size | 14-membered | 14-membered | 15-membered |
Key Modification | C9 oxime chain | None | 15-membered ring |
logP | ~2.8 | ~3.1 | ~4.0 |
Acid Stability | High | Low | Moderate |
Lexithromycin belongs to the second-generation macrolide antibiotics, classified under the broader category of 50S ribosomal subunit inhibitors [ [6]]. It binds reversibly to the 23S rRNA component of the bacterial 50S subunit, specifically within domain V, blocking the exit tunnel of nascent polypeptides (NPET). This inhibits peptidyl transferase activity, thereby suppressing protein synthesis bacteriostatically [ [8]]. Unlike first-generation macrolides, its spectrum includes enhanced activity against select Gram-negative pathogens due to improved cell penetration.
Antibacterial Spectrum Highlights:
Table 2: In Vitro Antibacterial Activity of Lexithromycin (MIC₉₀ μg/mL)
Pathogen | Lexithromycin | Erythromycin | Clarithromycin |
---|---|---|---|
Streptococcus pneumoniae | 0.03–0.25 | 0.03–0.12 | 0.015–0.06 |
Staphylococcus aureus | 0.5–4.0 | 0.25–1.0 | 0.12–0.5 |
Legionella pneumophila | 0.12 | 0.5 | 0.25 |
Haemophilus influenzae | 4–16 | 8–32 | 8–32 |
Mycoplasma pneumoniae | 0.008 | 0.01 | 0.015 |
Pharmacokinetic Differentiation:
Lexithromycin originated from systematic structure-activity relationship (SAR) studies by Roussel Uclaf (France) in the late 1970s, aiming to improve erythromycin’s acid stability and pharmacokinetics [ [10]]. Patented in 1980, it received its first medical approval in France in 1987 under the brand name Rulide®, followed by regulatory clearance in Japan (1988), Australia (1989), and China (1989) [ [3] [9]]. Unlike azithromycin, it never received FDA approval and remains unavailable in the United States.
Global Regulatory Timeline:
Commercialization Landscape:Lexithromycin is predominantly available as generic formulations (tablets: 50 mg, 150 mg; granules for suspension). Key manufacturers include Hetero Healthcare, Zhejiang Zhenyuan Pharmaceutical, and Bayer AG [ [9]]. Market analyses project steady growth (CAGR 4–6%) through 2033, driven by demand in Asia-Pacific regions for respiratory infections. Japan remains a high-adoption market due to indications for acne vulgaris and lymphadenitis alongside respiratory uses [ [9]].
Table 3: Global Regulatory and Market Status (2025)
Region | Approval Status | Key Brands | Primary Indications |
---|---|---|---|
European Union | Rx-only | Rulide®, Surlid® | RTIs, skin infections |
Japan | Approved (1991) | Rulide® | RTIs, skin/lymph node infections, acne |
Australia | Approved (2004) | Roxy®, Roximycin® | CAP, tonsillitis, impetigo |
China | Approved (1989) | Various generics | Broad-spectrum infections |
India | Approved | Roxid, Roxycare | RTIs, UTIs |
United States | Not approved | N/A | N/A |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7